molecular formula C14H13ClN2O2 B5821901 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide

2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide

Cat. No. B5821901
M. Wt: 276.72 g/mol
InChI Key: JFAFMTSHAJERDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide, also known as pyridacil, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridine class of organic compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antibacterial and Antifungal Activities

Research into the derivatives of 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide has shown promising results in the field of antimicrobial activities. Studies have demonstrated that the synthesis of imines and thiazolidinones derivatives from this compound has led to the development of substances with significant antibacterial and antifungal properties (Fuloria et al., 2009); (Fuloria et al., 2014).

Electrochemical Applications

Electrochemical DNA biosensors, utilized for evaluating chemical compounds interacting with DNA, have incorporated analogues of 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide. This approach aids in assessing the efficacy of DNA-interacting compounds, thereby contributing to the field of chemotherapeutics (Szpakowska et al., 2006).

Polyimide Synthesis

This compound has been instrumental in the synthesis of soluble polyimides, which are important in the development of materials with excellent solubility and good thermal stability. These polyimides, containing both pyridine and fluorine, demonstrate significant potential in various industrial applications (Zhang et al., 2007).

Ion-Exchange Membranes

In the field of membrane science, derivatives of 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylacetamide have been used to create sulfonated polyphosphazene ion-exchange membranes. These membranes exhibit impressive ion-exchange capacities and thermal stability, making them valuable in various separation processes (Wycisk & Pintauro, 1996).

Environmental Analysis

The compound has been utilized in the development of sensors for environmental monitoring, particularly for the determination of water pollutants. This includes the creation of voltammetric sensors for the detection of phenolic compounds in water samples, showcasing its relevance in environmental chemistry (Karimi-Maleh et al., 2019).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-8-12(2-3-13(10)15)19-9-14(18)17-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAFMTSHAJERDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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